1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea
Overview
Description
Scientific Research Applications
Synthesis and Drug Design
- This compound is involved in the synthesis of pseudopeptidic derivatives, which are useful in new drug design. The synthesis process uses an Ugi 4CC Staudinger/aza-Wittig sequence, highlighting its role in innovative pharmaceutical synthesis (Lecinska et al., 2010).
Radioiodinated Antagonists
- It has been used in developing radioiodinated 1,4-benzodiazepines, which act as selective antagonists for cholecystokinin receptors. These compounds are significant for in vivo tumor targeting, showcasing the compound's potential in cancer research (Akgün et al., 2009).
Radiolabeling for CCK-A Antagonists
- The compound has been used in the development of radiolabeling methods for CCK-A antagonists, demonstrating its utility in radioanalytical and nuclear chemistry (Saemian & Shirvani, 2012).
Gamma-Secretase Inhibition
- It is a key component in the design of gamma-secretase inhibitors, which are potential treatments for Alzheimer's disease. This highlights its importance in neurodegenerative disease research (Churcher et al., 2003).
Antimicrobial and Anticancer Activity
- Derivatives of this compound have shown promising results in antimicrobial and anticancer screenings, underlining its potential in developing new therapeutic agents (Verma et al., 2015).
Isocyanide-Based Reactions
- It plays a role in isocyanide-based reactions for synthesizing highly functionalized derivatives, useful in various chemical syntheses (Faraz et al., 2017).
Synthesis of Cyclic Dipeptidyl Ureas
- This compound is involved in synthesizing cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines. This illustrates its versatility in creating novel chemical entities (Sañudo et al., 2006).
Antiproliferative Activities in Cancer Research
- It is a component in the synthesis of derivatives targeting multiple protein kinases as anticancer agents. This signifies its role in cancer treatment research (Lee et al., 2018).
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-27-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)25-21(22(27)28)26-23(29)24-17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17,21H,3,6-7,12-13H2,1H3,(H2,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFURVQBXLSCGBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3CCCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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